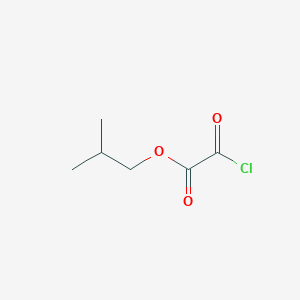

Chlorooxoacetic acid isobutyl ester

Description

Chlorooxoacetic acid isobutyl ester (CAS No. 13361-35-8), also known as isobutyl chloroacetate, is an organic ester derived from chloroacetic acid and isobutyl alcohol. Its molecular formula is C₆H₁₁O₂Cl, with a molecular weight of 150.60 g/mol . The compound is structurally characterized by a chloro-substituted acetate group linked to an isobutyl (2-methylpropyl) moiety. It is commonly used in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity stems from the electrophilic chloroacetate group, which participates in nucleophilic substitution reactions .

Properties

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

2-methylpropyl 2-chloro-2-oxoacetate |

InChI |

InChI=1S/C6H9ClO3/c1-4(2)3-10-6(9)5(7)8/h4H,3H2,1-2H3 |

InChI Key |

FCEMRJIKRVSQLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Reactivity: Chlorooxoacetic acid esters exhibit higher electrophilicity than non-halogenated esters, enabling nucleophilic substitutions in drug synthesis .

Stability : Isobutyl benzoate’s aromatic backbone provides superior hydrolytic stability compared to aliphatic esters like butyl oxoacetate .

Synthetic Efficiency: Isobutyl acetoacetate’s β-ketoester group allows efficient enolate formation, critical for asymmetric catalysis .

Preparation Methods

Reaction Conditions

Mechanism

The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, enhancing electrophilicity for nucleophilic attack by isobutanol. Water removal via azeotropic distillation (e.g., using toluene or cyclohexane) improves yield.

Limitations

-

Residual sulfuric acid requires neutralization (e.g., NaHCO₃), increasing waste.

-

Side reactions (e.g., dehydration of isobutanol) may occur at elevated temperatures.

Azeotropic Esterification with Solvent-Mediated Water Removal

This method employs a water-immiscible solvent to co-distill water, shifting equilibrium toward ester formation. Carbon tetrachloride (CCl₄) is effective due to its low boiling point (76°C) and immiscibility with water.

Protocol

Performance Metrics

Advantages Over Fischer Method

-

Eliminates need for strong acids, reducing corrosion and purification steps.

Catalytic Esterification Using Ion Exchange Resins

Solid acid catalysts, such as macroporous strong acid cation exchange resins (e.g., Amberlyst-15), enable greener synthesis with easier separation.

Procedure

Economic Considerations

Reactive Distillation

Combining reaction and separation in a single unit enhances efficiency. A pilot-scale study for methyl chloroacetate achieved 98% conversion, suggesting scalability for the isobutyl analog.

Setup

Benefits

-

Reduces energy consumption by 30% compared to batch processes.

-

Minimizes side products through immediate ester removal.

Gas-Phase Catalytic Esterification

A fixed-bed reactor with heterogeneous catalysts (e.g., ZrO₂/SO₄²⁻) facilitates gas-phase synthesis at elevated temperatures.

Results

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 110–120 | 85–92 | Simple setup | Acid waste, corrosion |

| Azeotropic | None | 100–110 | 90–95 | Solvent recycling | CCl₄ toxicity |

| Ion Exchange Resin | Amberlyst-15 | 80–100 | 88–94 | Recyclable catalyst, continuous operation | High catalyst cost |

| Reactive Distillation | Structured packing | 100–120 | 95–98 | Energy-efficient | Complex equipment |

| Gas-Phase | ZrO₂/SO₄²⁻ | 120–150 | 80–85 | Rapid kinetics | Lower conversion per pass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.